molecular formula C23H16N2O2 B5916923 [(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate

Cat. No.: B5916923
M. Wt: 352.4 g/mol
InChI Key: OVUXOIGNIDIHQA-YYDJUVGSSA-N
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Description

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring system substituted with a phenyl group and a pyridine ring, connected through a methylene bridge and an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate typically involves a multi-step process:

    Formation of the imine linkage: This step involves the condensation of 4-pyridinecarboxaldehyde with aniline to form the Schiff base.

    Esterification: The resulting Schiff base is then reacted with naphthalene-1-carboxylic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the imine linkage.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential anti-cancer properties through its interaction with specific cellular targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which [(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate exerts its effects involves its interaction with molecular targets through its aromatic and imine functionalities. These interactions can modulate various biochemical pathways, including:

    Binding to metal ions: The compound can chelate metal ions, affecting enzymatic activities.

    Fluorescence: Its conjugated system allows it to absorb and emit light, making it useful as a fluorescent probe.

    Cellular interactions: The compound can interact with cellular proteins, potentially inhibiting or activating specific pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate can be compared with similar compounds such as:

    [(E)-[phenyl(pyridin-4-yl)methylidene]amino] benzene-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.

    [(E)-[phenyl(pyridin-4-yl)methylidene]amino] anthracene-1-carboxylate: Contains an anthracene ring, leading to different electronic properties.

The uniqueness of this compound lies in its specific combination of aromatic systems and the resulting electronic and steric properties, which influence its reactivity and applications.

Properties

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-23(21-12-6-10-17-7-4-5-11-20(17)21)27-25-22(18-8-2-1-3-9-18)19-13-15-24-16-14-19/h1-16H/b25-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUXOIGNIDIHQA-YYDJUVGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC3=CC=CC=C32)/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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